2-(4-Chlorophenyl)-N-ethyl-1-ethanamine
Overview
Description
“2-(4-Chlorophenyl)ethylamine” is a chemical compound with the molecular formula C8H11ClN . It is also known by several synonyms such as 4-chlorophenethylamine, 2-4-chlorophenyl ethylamine, 2-4-chlorophenyl ethanamine, and others .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like single-crystal X-ray diffraction (SCXRD) and Density Functional Theory (DFT) . These studies provide insights into the shape, properties, and intermolecular interactions of the molecules within their crystalline environment .
Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-Chlorophenyl)-N-ethyl-1-ethanamine” are not available, there are studies on the reactivity of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(4-Chlorophenyl)ethylamine” include a molecular weight of 156.63 g/mol and a density of 1.120 g/mL .
Scientific Research Applications
Enzymatic Resolution in Herbicide Synthesis
- Enzymatic Resolution for Herbicide Production : The enzymatic resolution of 1-(4-chlorophenyl)ethylamine using Novozym 435, a commercial lipase, has been explored. This process is significant for producing optically pure (S)-1-(4-chlorophenyl)ethylamine, a key raw material in synthesizing a novel triazolopyrimidine herbicide. Optimal conditions for the amidation reaction were identified, achieving high conversion rates and enantiomeric excess (Yinjun Zhang et al., 2018).
Antiamoebic Activity in Medicinal Chemistry
- Antiamoebic Properties of Chalcones with N-substituted Ethanamine : A study synthesized chalcones possessing N-substituted ethanamine and tested them against Entamoeba histolytica. Some compounds showed higher activity than the standard drug metronidazole, indicating potential antiamoebic applications (Saadia Leeza Zaidi et al., 2015).
Computational Studies in Chemistry
- Computational Analysis of Pyrolysis of Ethanamine Derivatives : A computational study investigated the second-stage cracking of the pyrolysis of ethylamine, a related compound, revealing insights into the decomposition reactions of its derivatives. This research provides valuable data for understanding the thermal behavior of these compounds (M. Almatarneh et al., 2016).
High-Performance Liquid Chromatography (HPLC) Analysis
- HPLC Analysis for Anticonvulsant Compounds : A study developed a specific HPLC method for quantifying 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane and its metabolite in rat blood and urine. This method is essential for analyzing these compounds' pharmacokinetics (G. Lin et al., 1998).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-ethylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-2-12-8-7-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVTTYBFMDDFBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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